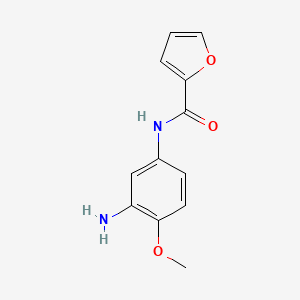

N-(3-amino-4-methoxyphenyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

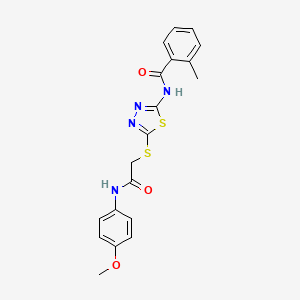

“N-(3-amino-4-methoxyphenyl)furan-2-carboxamide”, also known as AMF-26, is a chemical compound that has generated interest among scientists due to its potential applications in various fields of research and industry. It has a molecular formula of C12H12N2O3 and a molecular weight of 232.239 .

Synthesis Analysis

The synthesis of amides and esters containing furan rings can be achieved under mild synthetic conditions supported by microwave radiation . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized . After crystallization or flash chromatography, the final compounds are isolated with good or very good yields .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a furan ring, which is a 5-membered planar ring, and an amide group. The molecule also contains an amino group and a methoxy group attached to the phenyl ring.Chemical Reactions Analysis

Furan derivatives, including “this compound”, can undergo various chemical reactions. For instance, they can be synthesized via Suzuki-Miyaura cross-coupling reactions . They can also be transformed by selective hydrogenation, oxidation, hydrogenolysis, and decarboxylation processes .Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 232.24 . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.Scientific Research Applications

Furan Derivatives in Polymer and Fuel Production

Furan derivatives, such as those derived from biomass conversion, play a crucial role in developing sustainable polymers and fuels. The conversion of plant biomass into furan derivatives such as 5-Hydroxymethylfurfural (HMF) and its downstream products offers a renewable feedstock for producing a variety of materials. These include monomers for polymers, porous carbon materials, and even engine fuels, highlighting the versatility and potential of furan derivatives in replacing non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017).

Furan Derivatives in Biocatalysis

The inherent instability of biogenic furans like furfural and HMF poses challenges for their synthetic modification, but biocatalysis offers a selective and environmentally friendly approach for their valorization. Biocatalytic processes allow for the transformation of furans into valuable chemicals under mild conditions, demonstrating the potential of enzymes in upgrading these compounds for various applications (Domínguez de María & Guajardo, 2017).

Furan Derivatives in Drug Discovery

The exploration of heterocyclic compounds, including furan derivatives, in medicinal chemistry, provides a rich source of bioactive molecules. These compounds serve as key structural elements in the development of new drugs, leveraging their diverse chemical properties to modulate biological activity. The review by Saganuwan (2017) highlights the potential of various functional chemical groups, including furan derivatives, as lead molecules for synthesizing compounds with central nervous system activity, showcasing the importance of these structures in discovering novel therapeutics (Saganuwan, 2017).

Furan Fatty Acids and Health

Furan fatty acids, while not directly related to the specified compound, demonstrate the complex role furan derivatives can play in health. These compounds exhibit antioxidant and anti-inflammatory activities but also raise questions regarding their impact on metabolic diseases such as diabetes and renal health. The review by Xu et al. (2017) presents a balanced view of the benefits and potential concerns associated with furan fatty acids, underscoring the need for further research to fully understand their effects on human health (Xu, Sinclair, Faiza, Li, Han, Yin, & Wang, 2017).

Mechanism of Action

Target of Action

Furan derivatives, in general, have been found to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds are known to interact with their targets in a variety of ways, leading to different therapeutic effects .

Biochemical Pathways

Furan derivatives are known to impact a wide range of biochemical pathways, leading to their diverse biological activities .

Result of Action

Furan derivatives are known to exhibit a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

properties

IUPAC Name |

N-(3-amino-4-methoxyphenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-16-10-5-4-8(7-9(10)13)14-12(15)11-3-2-6-17-11/h2-7H,13H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAOFCCHQBQISGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-furyl)-N~3~-[3-(methylanilino)propyl]-3-isoxazolecarboxamide](/img/structure/B2539418.png)

![1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![5-Ethyl-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2539421.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2539424.png)

![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2539430.png)